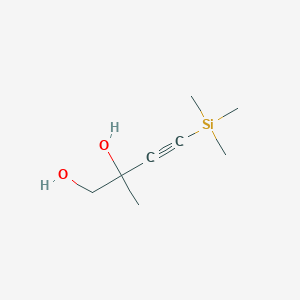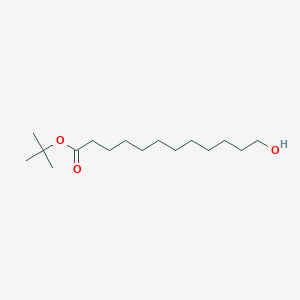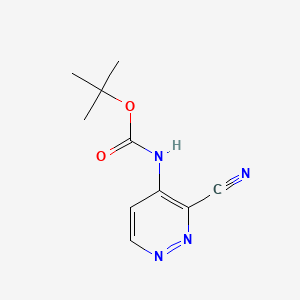
O-benzyl carbamothioate
Overview
Description
O-benzyl carbamothioate is an organic compound belonging to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature this compound, specifically, is a derivative of thiocarbamic acid where the hydrogen atom of the thiol group is replaced by a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
O-benzyl carbamothioate can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with thiocarbamic acid under acidic conditions. Another method includes the use of isocyanides and sulfoxides in a one-pot synthesis, which allows for the direct conversion of N-formamides into thiocarbamates . This method is efficient and environmentally friendly as it avoids the isolation and purification of intermediates.
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene or its derivatives, followed by the addition of an amine and a thiol . This method, while effective, involves the handling of toxic materials and requires stringent safety measures.
Chemical Reactions Analysis
Types of Reactions
O-benzyl carbamothioate undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to form thiocarbamic acid and benzyl alcohol.
Reduction: It can be reduced to form thiols and alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
Hydrolysis: Thiocarbamic acid and benzyl alcohol.
Reduction: Thiols and alcohols.
Substitution: Various substituted thiocarbamates.
Scientific Research Applications
O-benzyl carbamothioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of O-benzyl carbamothioate involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by forming covalent bonds with the active sites. This inhibition can lead to the disruption of metabolic pathways, making it effective as a pesticide or herbicide .
Comparison with Similar Compounds
Similar Compounds
Thiocarbamic Acid Esters: These compounds have similar structures but different substituents on the ester group.
Dithiocarbamic Acid Esters: These compounds have two sulfur atoms in their structure, making them more reactive.
Uniqueness
O-benzyl carbamothioate is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other thiocarbamic acid esters may not be effective .
Properties
IUPAC Name |
O-benzyl carbamothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWQSSQOIDBJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one](/img/structure/B8266438.png)


![(13S)-13-Methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[A]phenanthren-17(14H)-one](/img/structure/B8266458.png)





![3-Chloro-1-[(4-methoxyphenyl)methyl]-4-nitropyrazole](/img/structure/B8266495.png)



![Tert-butyl N-[4-(trifluoromethyl)bicyclo[2.2.2]octan-1-YL]carbamate](/img/structure/B8266521.png)
